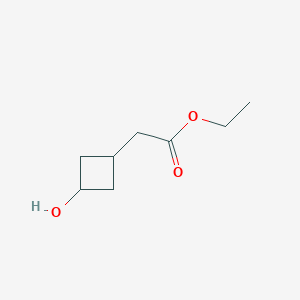

Ethyl 2-(3-hydroxycyclobutyl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-hydroxycyclobutyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-11-8(10)5-6-3-7(9)4-6/h6-7,9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVEZUPSKZQQURH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101214344 | |

| Record name | Cyclobutaneacetic acid, 3-hydroxy-, ethyl ester, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101214344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408075-71-7 | |

| Record name | Cyclobutaneacetic acid, 3-hydroxy-, ethyl ester, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101214344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 2-(3-hydroxycyclobutyl)acetate physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Novel Scaffold in Drug Discovery

Ethyl 2-(3-hydroxycyclobutyl)acetate is a bifunctional molecule of significant interest in contemporary medicinal chemistry and drug development. Its structure, incorporating a hydrophilic secondary alcohol on a cyclobutane ring and a lipophilic ethyl acetate chain, presents a unique combination of properties. This makes it a valuable building block, particularly as a linker in the design of Proteolysis Targeting Chimeras (PROTACs)[1][2]. PROTACs are a revolutionary class of therapeutics that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins associated with disease. The precise geometry and physicochemical characteristics of the linker are critical for the efficacy of a PROTAC, and the cyclobutane motif in this compound offers a degree of conformational rigidity that can be advantageous in optimizing ternary complex formation between the target protein, the PROTAC, and an E3 ubiquitin ligase.

This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, outlines its probable synthetic pathways, and details standard experimental protocols for its characterization. As experimental data for this specific molecule is not extensively published, this guide integrates predicted properties with established methodologies to provide a robust resource for researchers.

Physicochemical Properties: A Blend of Hydrophilicity and Lipophilicity

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in synthesis and drug design. The following table summarizes key identifiers and predicted physicochemical parameters. The absence of extensive experimental data in the public domain necessitates the use of computational prediction tools. These predictions are based on the molecule's structure and offer valuable approximations for experimental design.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 1408075-22-8 | [1][2] |

| Molecular Formula | C₈H₁₄O₃ | [1][2] |

| Molecular Weight | 158.20 g/mol | [1][2] |

| Appearance | Predicted: Colorless liquid | N/A |

| Boiling Point (Predicted) | ~230-250 °C at 760 mmHg | N/A |

| Melting Point (Predicted) | < 25 °C | N/A |

| Density (Predicted) | ~1.05 ± 0.06 g/cm³ | N/A |

| Solubility | Predicted to be soluble in organic solvents such as alcohols, ethers, and esters. Low to moderate solubility in water. | N/A |

Synthesis and Reactivity: Constructing and Utilizing the Cyclobutane Core

The synthesis of this compound likely involves the construction of the substituted cyclobutane ring, a common challenge in organic synthesis. A plausible and versatile approach is the Reformatsky reaction, which is well-suited for the formation of β-hydroxy esters.

Proposed Synthetic Pathway: The Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester[1][3][4]. In the context of synthesizing this compound, the key precursors would be 3-oxocyclobutane-1-carbaldehyde and ethyl bromoacetate.

Caption: Proposed synthesis of this compound via the Reformatsky reaction.

Reactivity Profile

The chemical reactivity of this compound is dictated by its two primary functional groups: the secondary alcohol and the ethyl ester.

-

Secondary Alcohol: The hydroxyl group can undergo a variety of reactions typical of secondary alcohols, including oxidation to the corresponding ketone, esterification with carboxylic acids or acyl chlorides, and conversion to a better leaving group (e.g., tosylate or mesylate) for subsequent nucleophilic substitution reactions[5][6][7].

-

Ethyl Ester: The ester functionality is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols and an acid or base catalyst, or be reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride.

Experimental Protocols for Characterization

Rigorous characterization is essential to confirm the identity and purity of synthesized this compound. The following are standard, widely accepted protocols for the spectroscopic analysis of such a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak.

-

Spectral Interpretation:

-

Expected Chemical Shifts (Predicted):

-

Ethyl group (CH₃): Triplet around δ 1.2 ppm.

-

Ethyl group (CH₂): Quartet around δ 4.1 ppm.

-

CH₂ adjacent to ester: Multiplet around δ 2.3-2.5 ppm.

-

Cyclobutane ring protons: A complex series of multiplets between δ 1.5 and 2.8 ppm.

-

CH-OH proton: A multiplet around δ 3.6-4.0 ppm.

-

OH proton: A broad singlet, the chemical shift of which is concentration and solvent dependent.

-

-

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Data Acquisition: Acquire the ¹³C NMR spectrum, typically requiring a larger number of scans than ¹H NMR for adequate signal-to-noise.

-

Data Processing and Interpretation: Process the data and identify the expected carbon signals. The carbonyl carbon of the ester will be the most downfield signal, typically above δ 170 ppm.

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Attenuated Total Reflectance (ATR) FT-IR Protocol:

-

Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the IR spectrum over the range of 4000-400 cm⁻¹.

-

Spectral Interpretation:

-

O-H stretch (alcohol): A broad absorption band in the region of 3500-3200 cm⁻¹.

-

C-H stretch (alkane): Sharp absorption bands just below 3000 cm⁻¹.

-

C=O stretch (ester): A strong, sharp absorption band around 1735-1750 cm⁻¹.

-

C-O stretch (ester and alcohol): Absorption bands in the fingerprint region between 1300 and 1000 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer and acquire the spectrum in positive ion mode.

-

Spectral Interpretation:

-

Molecular Ion: Expect to observe the protonated molecule [M+H]⁺ at m/z 159.2.

-

Adducts: Sodium [M+Na]⁺ (m/z 181.2) and potassium [M+K]⁺ (m/z 197.2) adducts may also be observed.

-

Fragmentation: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and McLafferty rearrangements.

-

Conclusion: A Versatile Building Block with Significant Potential

This compound represents a promising molecular scaffold for the development of novel therapeutics, particularly in the rapidly advancing field of targeted protein degradation. While a comprehensive experimental characterization is still emerging, this guide provides a solid foundation for researchers by consolidating its known attributes, predicting its key physicochemical properties, and outlining robust synthetic and analytical methodologies. As the demand for sophisticated and sterically defined linkers in PROTAC design continues to grow, the utility of this compound and its derivatives is poised to expand, making a thorough understanding of its chemical and physical nature more critical than ever.

References

- Organic Chemistry Portal.

- Wikipedia.

- Michigan State University Department of Chemistry. Alcohol Reactivity. [Link]

- Jack Westin. Alcohols Important Reactions. [Link]

- BYJU'S. Types of Alcohols – Primary, Secondary and Tertiary Alcohols. [Link]

Sources

- 1. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Reformatsky Reaction [organic-chemistry.org]

- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 5. Alcohol Reactivity [www2.chemistry.msu.edu]

- 6. jackwestin.com [jackwestin.com]

- 7. byjus.com [byjus.com]

Introduction: A Key Building Block for Targeted Protein Degradation

An In-depth Technical Guide to Ethyl 2-(3-hydroxycyclobutyl)acetate (CAS: 1408075-22-8)

This compound is a bifunctional organic molecule increasingly recognized for its utility in the field of chemical biology and drug discovery. Identified by its CAS number 1408075-22-8, this compound is primarily categorized as a building block for Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure, featuring a rigid cyclobutyl scaffold, a reactive hydroxyl group, and an ethyl ester handle, provides a versatile platform for constructing the linker component of these sophisticated therapeutic agents.

PROTACs represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs physically remove the target protein from the cellular environment. This guide provides a comprehensive overview of the technical data, strategic applications, and handling considerations for this compound, empowering researchers to effectively integrate this valuable tool into their drug development workflows.

Physicochemical Properties and Specifications

The fundamental properties of this compound are summarized below. This data is compiled from various chemical suppliers and databases. It is important to note that this CAS number may represent a mixture of cis and trans isomers; specific stereoisomers have distinct CAS numbers.[3][4]

| Property | Value | Source(s) |

| CAS Number | 1408075-22-8 | [1][2] |

| Molecular Formula | C₈H₁₄O₃ | [1][5][6] |

| Molecular Weight | 158.20 g/mol | [1][5] |

| Synonyms | Ethyl (3-hydroxycyclobutyl)acetate | [7] |

| Purity | ≥95-97% | [2][6] |

| Product Family | PROTAC Linkers, Protein Degrader Building Blocks | [1][2] |

| Storage | Store at 2-8°C, sealed in a dry environment | [5] |

Core Application: A Scaffold for PROTAC Linker Synthesis

The primary utility of this compound is its role as a precursor for PROTAC linkers. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.[1]

The Strategic Importance of the Linker

The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy. The linker must orient the two ligands in a precise ternary complex (Target Protein-PROTAC-E3 Ligase) to facilitate the efficient transfer of ubiquitin to the target protein, marking it for degradation. The cyclobutyl group in this compound provides a degree of conformational rigidity that can be advantageous in optimizing this spatial arrangement, preventing unproductive binding modes that can arise with overly flexible linkers.

Caption: The PROTAC mechanism, initiating with ternary complex formation and culminating in proteasomal degradation of the target protein.

Synthetic Versatility

The structure of this compound offers two distinct points for chemical modification, making it a versatile starting point for linker synthesis.

-

The Hydroxyl Group (-OH): This secondary alcohol is a nucleophile and can be readily modified through etherification, esterification, or conversion to an azide or amine for subsequent click chemistry or amidation reactions. This allows for the attachment of either the target ligand or the E3 ligase ligand.

-

The Ethyl Ester (-COOEt): The ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be activated and coupled to an amine-containing ligand or linker component via standard peptide coupling reactions.

Caption: A simplified retrosynthetic pathway for this compound.

General Experimental Protocol (Hypothetical)

This protocol is illustrative and based on standard organic synthesis techniques. [8]It has not been experimentally validated for this specific compound.

-

Reaction Setup: To a solution of 2-(3-hydroxycyclobutyl)acetic acid (1.0 equiv) in absolute ethanol (serving as both reactant and solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Reduce the volume of ethanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield the final product.

Predicted Spectroscopic Profile

No experimental spectra for this compound were found in the public domain. However, based on its chemical structure and data from analogous compounds, a predicted spectroscopic profile can be constructed to aid in its identification and characterization. [9][10]

| Technique | Predicted Signature | Rationale |

|---|---|---|

| ¹H NMR | ~4.1 ppm (q, 2H): -O-CH₂ -CH₃~1.2 ppm (t, 3H): -O-CH₂-CH₃ ~3.5-4.0 ppm (m, 1H): CH -OH~1.8-2.5 ppm (m): Ring and acetate CH/CH₂ protons | The quartet and triplet are characteristic of an ethyl ester. The proton on the carbon bearing the hydroxyl group will be downfield. The remaining cyclobutyl and acetate methylene/methine protons will appear as a complex multiplet region. |

| ¹³C NMR | ~172 ppm: Ester C =O~60 ppm: -O-CH₂ -CH₃~65-70 ppm: C -OH~14 ppm: -O-CH₂-CH₃ ~20-40 ppm: Ring and acetate CH₂ carbons | The carbonyl carbon is significantly downfield. The carbons attached to oxygen atoms (ester and alcohol) appear in the 50-80 ppm range. The remaining aliphatic carbons are found upfield. |

| IR Spectroscopy | ~3400 cm⁻¹ (broad): O-H stretch~1735 cm⁻¹ (strong): C=O stretch (ester)~2850-3000 cm⁻¹: C-H stretch (aliphatic)~1180 cm⁻¹: C-O stretch | The broad hydroxyl peak and the strong ester carbonyl peak are the most diagnostic signals for confirming the presence of the key functional groups. |

| Mass Spec. (EI) | m/z 158 (M⁺): Molecular Ionm/z 141 (M⁺ - OH): Loss of hydroxylm/z 113 (M⁺ - OEt): Loss of ethoxy group | The molecular ion should be observable. Common fragmentation patterns for esters and alcohols would be expected. |

Safety and Handling

A specific Safety Data Sheet (SDS) for CAS 1408075-22-8 is not available in the reviewed sources. Therefore, this compound should be handled with care, assuming it may possess hazards associated with related chemical classes. For a related compound, Mthis compound, hazards include skin irritation, serious eye irritation, and potential respiratory irritation. [11] General Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid breathing vapors or dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. [12]* Storage: Store in a tightly sealed container in a cool, dry place as recommended by the supplier (2-8°C). [5] These recommendations are for guidance only. A thorough risk assessment should be conducted by qualified personnel before handling this chemical.

Conclusion

This compound is a valuable and versatile chemical building block, positioned to play a significant role in the advancement of targeted protein degradation. Its well-defined structure, featuring a semi-rigid core and orthogonal functional handles, provides an excellent starting point for the rational design and synthesis of PROTAC linkers. While detailed public data on its synthesis and spectral characterization is sparse, its utility is evident from its commercial availability as a key intermediate for drug discovery research. As the field of PROTACs continues to expand, the strategic application of such thoughtfully designed building blocks will be paramount to developing the next generation of targeted therapeutics.

References

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. calpaclab.com [calpaclab.com]

- 3. calpaclab.com [calpaclab.com]

- 4. arctomsci.com [arctomsci.com]

- 5. 1408075-22-8|this compound|BLD Pharm [bldpharm.com]

- 6. This compound [allbiopharm.com]

- 7. CAS 1408075-22-8 | 2229-1-41 | MDL MFCD23105932 | Ethyl (3-hydroxycyclobutyl)acetate | SynQuest Laboratories [synquestlabs.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. magritek.com [magritek.com]

- 11. aksci.com [aksci.com]

- 12. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

A Technical Guide to the Spectroscopic Characterization of Ethyl 2-(3-hydroxycyclobutyl)acetate

This guide provides an in-depth analysis of the spectroscopic data for Ethyl 2-(3-hydroxycyclobutyl)acetate (CAS No. 1408075-22-8), a significant bifunctional molecule featuring both an ester and a hydroxyl group.[1] Its unique structure, incorporating a cyclobutane ring, makes it a valuable building block in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is paramount for researchers, scientists, and drug development professionals to ensure structural integrity, purity, and for its application in complex molecular design.

This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The causality behind experimental choices and the logic of spectral interpretation will be emphasized to provide a field-proven perspective on the characterization of this and similar small molecules.

Molecular Structure and Key Features

The structural formula of this compound is C8H14O3, with a molecular weight of 158.20 g/mol .[1] The molecule's architecture, comprising an ethyl ester and a hydroxyl-substituted cyclobutane ring, dictates its characteristic spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the proton and carbon environments within the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the ethyl group, the acetate methylene protons, and the protons of the cyclobutane ring. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the stereochemistry of the cyclobutane ring.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| -CH₃ (Ethyl) | ~1.25 | Triplet | 3H | ~7.1 | Shielded methyl protons coupled to the adjacent methylene group. |

| -OCH₂- (Ethyl) | ~4.15 | Quartet | 2H | ~7.1 | Deshielded methylene protons adjacent to the ester oxygen, coupled to the methyl group. |

| -CH₂-COO- | ~2.50 | Doublet | 2H | ~7.0 | Methylene protons alpha to the carbonyl group, coupled to the cyclobutyl methine proton. |

| Cyclobutyl Protons | ~1.80 - 2.40 | Multiplet | 5H | - | Complex overlapping signals from the methylene and methine protons of the cyclobutane ring. |

| -CH-OH | ~4.00 | Multiplet | 1H | - | Deshielded methine proton attached to the hydroxyl-bearing carbon. |

| -OH | Broad Singlet | 1H | - | A broad, exchangeable proton signal; its chemical shift is concentration and solvent dependent. |

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The presence of the carbonyl group, the oxygen-substituted carbons, and the aliphatic carbons of the ethyl and cyclobutyl groups will each give rise to a characteristic signal.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| -C =O | ~172 | Characteristic chemical shift for an ester carbonyl carbon. |

| -OC H₂- (Ethyl) | ~61 | Carbon of the methylene group directly attached to the ester oxygen. |

| C H-OH | ~68 | Carbon of the cyclobutane ring bearing the hydroxyl group, deshielded by oxygen. |

| -C H₂-COO- | ~41 | Methylene carbon alpha to the carbonyl group. |

| Cyclobutyl C H₂ | ~30-35 | Methylene carbons of the cyclobutane ring. |

| Cyclobutyl C H | ~30-35 | Methine carbon of the cyclobutane ring adjacent to the acetate substituent. |

| -C H₃ (Ethyl) | ~14 | Shielded methyl carbon of the ethyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for the identification of functional groups. The IR spectrum of this compound will be dominated by the characteristic absorptions of the hydroxyl and ester moieties.

Key IR Absorption Bands:

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity | Rationale |

| O-H Stretch (Alcohol) | 3500 - 3200 | Strong, Broad | Characteristic broad absorption due to hydrogen bonding of the hydroxyl group.[2] |

| C-H Stretch (sp³) | 3000 - 2850 | Medium | Stretching vibrations of the C-H bonds in the ethyl and cyclobutyl groups. |

| C=O Stretch (Ester) | 1750 - 1735 | Strong, Sharp | A prominent, sharp peak characteristic of the carbonyl group in a saturated aliphatic ester.[3] |

| C-O Stretch (Ester) | 1300 - 1000 | Strong | Stretching vibrations of the C-O single bonds in the ester group.[3] |

The absence of a very broad O-H absorption in the 3300-2500 cm⁻¹ range confirms the absence of a carboxylic acid, distinguishing it from a potential hydrolysis product.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragment ions.

Predicted Mass Spectrometry Data:

The molecular ion peak [M]⁺ should be observed at m/z 158. The PubChemLite database predicts several adducts for this molecule.[4]

| Adduct | Predicted m/z |

| [M+H]⁺ | 159.10158 |

| [M+Na]⁺ | 181.08352 |

| [M-H]⁻ | 157.08702 |

| [M+NH₄]⁺ | 176.12812 |

| [M+K]⁺ | 197.05746 |

| [M+H-H₂O]⁺ | 141.09156 |

Expected Fragmentation Pathways:

The fragmentation of the molecular ion is a key diagnostic tool. Common fragmentation patterns for esters and alcohols can be anticipated.

-

Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion at m/z 113.

-

Loss of an ethyl radical (-CH₂CH₃): This would lead to a fragment at m/z 129.

-

McLafferty Rearrangement: While less common for esters compared to ketones, a rearrangement involving the transfer of a gamma-hydrogen could occur.

-

Dehydration: The loss of a water molecule (H₂O) from the molecular ion is a common fragmentation for alcohols, which would yield a peak at m/z 140.

The following diagram illustrates a plausible fragmentation pathway:

Caption: Plausible fragmentation of this compound.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Sample Preparation

-

Weigh 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

Place the NMR tube in the spectrometer for analysis.

IR Sample Preparation (Liquid Film)

-

Place a drop of neat this compound onto a salt plate (e.g., NaCl or KBr).

-

Gently place a second salt plate on top to create a thin liquid film.

-

Mount the salt plates in the spectrometer's sample holder for analysis.

Mass Spectrometry Sample Preparation (LC-MS)

-

Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a high-purity solvent compatible with liquid chromatography, such as acetonitrile or methanol.

-

Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

-

Inject the filtered solution into the LC-MS system for analysis.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the unambiguous identification and characterization of this compound. The predicted NMR, IR, and MS data, grounded in the fundamental principles of spectroscopy and compared with data from analogous structures, offer a robust framework for researchers in their synthetic and analytical endeavors. Adherence to the outlined experimental protocols will ensure the acquisition of reliable and reproducible data, which is fundamental to scientific integrity and the advancement of drug discovery and development.

References

- PubChemLite. This compound (C8H14O3).

- Chemguide. mass spectra - fragmentation patterns.

- Chemistry LibreTexts. 1.7: Infrared Spectra of Some Common Functional Groups. (2021).

- The Royal Society of Chemistry. SUPPORTING INFORMATION.

- UCL. Chemical shifts.

- University of Colorado Boulder. Table of Characteristic IR Absorptions.

- Chemguide. interpreting infra-red spectra.

- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023).

- University of Wisconsin-Madison. NMR Chemical Shifts.

- UCLA. IR Spectroscopy Tutorial: Esters.

- Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031217).

- Columbia University. CHAPTER 2 Fragmentation and Interpretation of Spectra.

Sources

The Rigid Contender: Unlocking New Geometries in Targeted Protein Degradation with Ethyl 2-(3-hydroxycyclobutyl)acetate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have redefined therapeutic intervention by shifting the paradigm from occupancy-driven inhibition to event-driven degradation.[1] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) to eliminate specific proteins of interest (POIs).[] A PROTAC's architecture consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, tethered by a chemical linker.[3] Initially viewed as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[4][5] While flexible alkyl and polyethylene glycol (PEG) chains have been foundational, the field is rapidly advancing towards linkers with greater conformational rigidity to enhance therapeutic potential.[3] This guide provides a deep technical analysis of Ethyl 2-(3-hydroxycyclobutyl)acetate, a linker building block featuring a cyclobutyl moiety, as a strategic tool for imparting controlled rigidity in next-generation PROTAC design. We will explore the scientific rationale, synthetic incorporation, and a robust validation workflow for this linker class.

The PROTAC Revolution: A Paradigm Shift in Therapeutics

PROTAC technology represents a revolutionary therapeutic modality that harnesses the cell's own protein disposal machinery.[6] Unlike traditional inhibitors that require sustained occupancy of a target's active site, PROTACs act catalytically.[1] A single PROTAC molecule can induce the degradation of multiple target protein molecules, enabling potent activity at substoichiometric concentrations.[1]

The mechanism hinges on the formation of a productive ternary complex between the POI, the PROTAC, and an E3 ubiquitin ligase.[4] This induced proximity triggers the E3 ligase to transfer ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the POI's surface.[] This polyubiquitination serves as a molecular flag, marking the POI for recognition and subsequent degradation by the 26S proteasome.[] The PROTAC is then released to repeat the cycle.[1] This process effectively turns any target protein with a suitable binding ligand into a substrate for a chosen E3 ligase.

Caption: General mechanism of action for PROTAC-mediated protein degradation.

The Linker's Crucial Role: From Passive Spacer to Active Modulator

The linker is far more than an inert tether; it is a critical determinant of PROTAC function that actively modulates biological activity.[1] The linker's chemical composition, length, and rigidity profoundly influence the geometry and stability of the ternary complex, which is the cornerstone of PROTAC efficacy.[]

-

Linker Length: An optimal linker length is essential and must be empirically determined for each POI-E3 ligase pair.[8][9] A linker that is too short may introduce steric clashes, preventing simultaneous binding, while an overly long linker can lead to excessive flexibility and unproductive binding modes, reducing the stability of the ternary complex.[8]

-

Composition and Physicochemical Properties: The linker significantly impacts the PROTAC's drug-like properties. Hydrophilic linkers, such as those containing PEG motifs, can improve aqueous solubility, while more hydrophobic alkyl linkers may enhance cell permeability.[5][10] These properties are critical as PROTACs are often large molecules that challenge traditional drug design heuristics like Lipinski's "rule of five".[1]

-

Rigidity and Conformational Control: There is a decisive shift in the field from purely flexible linkers to those incorporating rigid structural elements.[3] Rigid linkers, such as those containing cycloalkane or heterocyclic scaffolds (e.g., piperazine, piperidine), can pre-organize the PROTAC's conformation.[10][11] This pre-organization can reduce the entropic penalty associated with forming the ternary complex, potentially leading to enhanced stability and degradation efficiency.

Introducing the Cyclobutyl Moiety: A Strategy for Controlled Rigidity

The use of a cyclobutane ring within a linker, as seen in this compound, represents a sophisticated strategy to impart controlled rigidity.[12] Unlike highly flexible alkyl chains or the more constrained aromatic rings, the puckered, three-dimensional nature of the cyclobutane scaffold offers distinct advantages:

-

Defined Spatial Vectors: The substituent attachment points on a cyclobutane ring are held in a predictable spatial relationship, allowing for more precise control over the orientation of the POI and E3 ligase ligands.

-

Improved Pharmacokinetics: Incorporating saturated cyclic systems can improve metabolic stability and other key pharmacokinetic (PK) properties compared to linear alkyl chains.[11]

-

Synthetic Tractability: The cyclobutane core provides a rigid scaffold that is less synthetically complex than many aromatic or heterocyclic systems.

This compound is a building block designed to leverage these benefits. The ester and hydroxyl groups serve as orthogonal chemical handles for sequential attachment to the E3 ligand and the POI ligand, making it a versatile component in a modular PROTAC synthesis workflow.

Technical Profile: this compound

This linker building block provides a rigid core with functional groups suitable for PROTAC synthesis.

| Property | Value | Source |

| CAS Number | 1408075-22-8 | [13] |

| Molecular Formula | C₈H₁₄O₃ | [13] |

| Molecular Weight | 158.20 g/mol | [13] |

| Key Features | Cyclobutyl Core, Hydroxyl Group, Ethyl Acetate Group | N/A |

The hydroxyl (-OH) group can be activated or converted to an amine or azide for coupling, while the ethyl acetate group can be hydrolyzed to a carboxylic acid, providing two distinct points for synthetic elaboration. The stereochemistry of the substituents on the cyclobutane ring (cis/trans) is a critical parameter that must be controlled during synthesis, as it will directly influence the final geometry of the PROTAC.

Synthetic Strategy & Incorporation into a PROTAC Scaffold

A robust and modular synthetic approach is paramount. The following protocols are illustrative methodologies for the synthesis of a cyclobutane-containing PROTAC, using a well-characterized BRD4-targeting ligand (JQ1-analogue) and a VHL E3 ligase ligand.

Protocol 1: Synthesis of the Functionalized Linker Core

This protocol outlines a plausible, though hypothetical, route to a functionalized version of the core linker ready for coupling.

Objective: To convert this compound into a bifunctional linker with orthogonal protecting groups.

-

Protection of Hydroxyl Group:

-

Dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.2 M).

-

Add triethylamine (1.5 eq) and cool the solution to 0 °C.

-

Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise and allow the reaction to warm to room temperature overnight.

-

Rationale: TBDMS is a robust protecting group for the hydroxyl moiety, stable to the subsequent hydrolysis conditions.

-

-

Saponification (Ester Hydrolysis):

-

Quench the reaction with water and extract the TBDMS-protected product with DCM. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Dissolve the crude product in a 3:1 mixture of tetrahydrofuran (THF) and water (0.2 M).

-

Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Rationale: Saponification converts the ethyl ester to a carboxylic acid, which is a key handle for amide bond formation.

-

-

Purification:

-

Acidify the reaction mixture to pH ~3 with 1M HCl.

-

Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the TBDMS-protected carboxylic acid linker.

-

Caption: Modular workflow for synthesizing a PROTAC using the cyclobutyl linker.

Protocol 2: Sequential Coupling to Form the Final PROTAC

Objective: To couple the functionalized linker to an E3 ligase ligand and a POI ligand.

-

Coupling to E3 Ligase Ligand:

-

Dissolve the TBDMS-protected carboxylic acid linker (1.0 eq), an amine-functionalized VHL ligand (1.0 eq), and HATU (1.2 eq) in dimethylformamide (DMF, 0.1 M).

-

Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) and stir at room temperature for 12-16 hours.

-

Rationale: HATU is a standard peptide coupling reagent that efficiently forms amide bonds with minimal side reactions.

-

Purify the resulting Linker-VHL conjugate using reverse-phase HPLC.

-

-

Deprotection of the Orthogonal Handle:

-

Dissolve the purified conjugate in THF (0.1 M).

-

Add tetrabutylammonium fluoride (TBAF, 1.5 eq, 1M solution in THF) and stir for 2-3 hours at room temperature.

-

Rationale: TBAF is a standard reagent for the selective removal of silyl protecting groups like TBDMS.

-

Purify the deprotected alcohol intermediate by HPLC.

-

-

Activation and Coupling to POI Ligand:

-

To activate the hydroxyl group for coupling, dissolve the intermediate in DCM (0.1 M) and add triethylamine (3.0 eq). Cool to 0 °C.

-

Add methanesulfonyl chloride (MsCl, 1.5 eq) dropwise and stir for 1 hour. This converts the alcohol to a good leaving group (mesylate).

-

In a separate flask, dissolve a phenolic POI ligand (e.g., a JQ1 analogue, 1.2 eq) and potassium carbonate (K₂CO₃, 3.0 eq) in DMF.

-

Add the activated mesylate solution to the POI ligand mixture and heat to 60 °C overnight.

-

Rationale: Converting the alcohol to a mesylate facilitates a Williamson ether synthesis or similar SN2 reaction with the POI ligand.

-

-

Final Purification:

-

Cool the reaction mixture, filter, and purify the final PROTAC molecule by preparative reverse-phase HPLC. Characterize by LC-MS and NMR to confirm identity and purity.

-

Experimental Validation and Performance Benchmarking

A self-validating workflow is essential to confirm the efficacy of the newly synthesized PROTAC.

Protocol 3: Western Blot for Target Protein Degradation

Objective: To visually and quantitatively assess the reduction in the level of the target protein (e.g., BRD4).

-

Cell Culture and Treatment:

-

Plate a relevant cell line (e.g., HeLa or 293T cells) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with the cyclobutyl-linked PROTAC at various concentrations (e.g., 1 nM to 10 µM) for a set time (e.g., 18 hours). Include a vehicle control (DMSO) and a control PROTAC with a flexible PEG linker.

-

-

Lysate Preparation:

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4 °C.

-

-

Quantification and Electrophoresis:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize samples to equal protein amounts, add Laemmli buffer, and denature at 95 °C for 5 minutes.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against the POI (e.g., anti-BRD4) overnight at 4 °C.

-

Incubate with a loading control primary antibody (e.g., anti-GAPDH or anti-β-actin).

-

Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Visualize bands using an ECL substrate and an imaging system.

-

Quantify band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Calculate DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

-

Caption: A comprehensive workflow for the experimental validation of a novel PROTAC.

Hypothetical Performance Benchmarking

The following table presents hypothetical data comparing a PROTAC synthesized with the rigid cyclobutyl linker against a standard, flexible PEG4 linker.

| Parameter | PROTAC-Cyclobutyl | PROTAC-PEG4 | Rationale for Expected Outcome |

| BRD4 DC₅₀ | 15 nM | 45 nM | The rigid linker may better pre-organize the ligands, leading to more stable ternary complex formation and higher potency. |

| BRD4 Dₘₐₓ | >95% | ~90% | Improved geometry can lead to more efficient ubiquitination and a more profound degradation effect. |

| Cell Permeability | Moderate-High | Moderate | The less polar, more compact cyclobutyl structure may improve passive diffusion across the cell membrane compared to the more polar PEG linker. |

| Metabolic Stability | High | Moderate | Saturated carbocyclic structures are often less susceptible to metabolic enzymes than linear ether-containing linkers.[11] |

Future Perspectives & Conclusion

The strategic design of the linker is a frontier in PROTAC development. Building blocks like this compound, which introduce controlled rigidity, are pivotal for moving beyond the first generation of flexible linkers. The cyclobutyl moiety offers a compelling balance of conformational constraint and synthetic accessibility, providing a powerful tool to optimize the spatial arrangement of the ternary complex. This control can directly translate into improved potency, selectivity, and superior pharmacokinetic profiles. As the field of targeted protein degradation continues to mature, the rational design of linkers using such rigid components will be indispensable for developing the next wave of potent and clinically successful therapeutics.

References

- Buhimschi AD, et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Chemical Biology.

- Tusell, J. R., & St-Cyr, D. J. (2020). Novel approaches for the rational design of PROTAC linkers. Drug Discovery and Development.

- Zhang, X., et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry.

- Scafuri, B., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. ChemMedChem.

- Chen, H., et al. (2025). Advancing Design Strategy of PROTACs for Cancer Therapy. Advanced Science.

- Buckley, D. L., et al. (2012). Impact of linker length on the activity of PROTACs. ACS Chemical Biology.

- AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm.

- MedChemExpress. (n.d.). This compound | PROTAC Linker (Japanese). MedChemExpress.

Sources

- 1. chempep.com [chempep.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The Essential Role of Linkers in PROTACs [axispharm.com]

- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 9. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. precisepeg.com [precisepeg.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

Unraveling the Role of Ethyl 2-(3-hydroxycyclobutyl)acetate in Targeted Protein Degradation: A Technical Guide

For Immediate Release

In the rapidly evolving landscape of therapeutic intervention, targeted protein degradation (TPD) has emerged as a powerful modality, offering the potential to address disease targets previously considered "undruggable."[1][2] This technical guide delves into the mechanistic contributions of Ethyl 2-(3-hydroxycyclobutyl)acetate, a key building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), providing an in-depth perspective for researchers, scientists, and drug development professionals. While not a protein degrader in its own right, the unique structural features of this molecule play a critical role in the efficacy of the larger PROTAC construct.

The Paradigm of Targeted Protein Degradation

Conventional small molecule drugs typically function through an "occupancy-driven" model, requiring sustained binding to a protein's active site to inhibit its function.[1] TPD, however, operates on an "event-driven" model by harnessing the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate target proteins entirely.[1][3] This is achieved through small molecules that induce proximity between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the 26S proteasome.[1][3][4]

Two prominent classes of small molecules drive TPD: molecular glues and PROTACs.[1][5][6] Molecular glues are small, monovalent molecules that induce or stabilize the interaction between an E3 ligase and a target protein.[1][7] PROTACs, on the other hand, are heterobifunctional molecules composed of a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a chemical linker that connects the two.[1][8][9]

This compound: A Critical Component in PROTAC Design

This compound is identified as a PROTAC linker, a crucial component in the synthesis of these bifunctional degraders.[10] The linker in a PROTAC is not merely a spacer but plays a pivotal role in determining the overall efficacy of the molecule. It influences the PROTAC's physicochemical properties, cell permeability, and, most importantly, the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[9]

Structural Features and Their Hypothesized Contributions

The chemical structure of this compound, featuring a cyclobutane ring, a hydroxyl group, and an ethyl acetate moiety, offers several potential advantages when incorporated into a PROTAC linker:

-

Conformational Rigidity: The cyclobutane ring introduces a degree of conformational restraint within the linker.[11] This can be advantageous in pre-organizing the PROTAC molecule into a conformation that is favorable for the formation of a stable and productive ternary complex.[12] By reducing the entropic penalty of binding, a more rigid linker can enhance the efficiency of ternary complex formation.

-

Improved Physicochemical Properties: The incorporation of sp³-rich scaffolds like cyclobutane can lead to improved physicochemical properties, such as increased aqueous solubility and metabolic stability, compared to more linear or aromatic linkers.[12][13] This can translate to better pharmacokinetic profiles for the resulting PROTAC.

-

Vectorial Control: The defined stereochemistry of the 3-hydroxycyclobutyl group provides precise exit vectors for attaching the POI and E3 ligase ligands. This spatial control is critical for optimizing the orientation of the two proteins within the ternary complex to facilitate efficient ubiquitin transfer.

-

Hydrogen Bonding Potential: The hydroxyl group offers a potential hydrogen bond donor/acceptor, which could engage in interactions with either the POI or the E3 ligase, further stabilizing the ternary complex.

The following diagram illustrates the hypothetical role of an this compound-derived linker in a PROTAC.

Caption: Hypothetical PROTAC action with an this compound-derived linker.

Experimental Protocols for Mechanistic Validation

To elucidate the precise contribution of the this compound linker to PROTAC function, a series of biophysical and cellular assays are required.

Synthesis of a PROTAC Series

Objective: To systematically evaluate the impact of the linker structure on PROTAC activity.

Methodology:

-

PROTAC Synthesis: Synthesize a series of PROTAC molecules targeting a well-validated POI and E3 ligase (e.g., BRD4 and Cereblon). This series should include:

-

A PROTAC incorporating the this compound linker.

-

Control PROTACs with more flexible (e.g., polyethylene glycol) or more rigid (e.g., aromatic) linkers of similar length.

-

Analogs where the hydroxyl group on the cyclobutane ring is removed or its stereochemistry is altered.

-

-

Purification and Characterization: Purify all synthesized PROTACs by HPLC and confirm their identity and purity by LC-MS and NMR.

Biophysical Assays for Ternary Complex Formation

Objective: To quantify the stability of the ternary complex formed with different PROTAC linkers.

Methodology:

-

Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI):

-

Immobilize the biotinylated POI on a streptavidin-coated sensor chip.

-

Inject a solution containing the E3 ligase and varying concentrations of the PROTAC to measure the binding kinetics and affinity of the ternary complex.

-

Compare the KD values and kinetic parameters (kon, koff) across the synthesized PROTAC series.

-

-

Isothermal Titration Calorimetry (ITC):

-

Titrate the PROTAC into a solution containing the POI and E3 ligase.

-

Directly measure the thermodynamic parameters (ΔH, ΔS, and KD) of ternary complex formation.

-

| Assay | Parameter Measured | Hypothesized Outcome for this compound Linker |

| SPR/BLI | KD, kon, koff | Lower KD (higher affinity) and slower koff compared to flexible linkers, indicating a more stable ternary complex. |

| ITC | KD, ΔH, ΔS | A more favorable enthalpic contribution (ΔH) due to optimized interactions within the ternary complex. |

Cellular Assays for Protein Degradation

Objective: To assess the efficiency and kinetics of POI degradation in a cellular context.

Methodology:

-

Western Blotting:

-

Treat cells with a dose-response of each PROTAC for a fixed time point (e.g., 24 hours).

-

Lyse the cells and perform Western blotting to quantify the levels of the POI.

-

Determine the DC50 (concentration required for 50% degradation) and Dmax (maximum degradation) for each PROTAC.

-

-

Time-Course Analysis:

-

Treat cells with a fixed concentration of each PROTAC and harvest at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).

-

Analyze POI levels by Western blotting to determine the rate of degradation.

-

-

High-Content Imaging or Flow Cytometry:

-

Utilize fluorescently tagged POI or specific antibodies to quantify protein levels in a high-throughput manner.

-

| Assay | Parameter Measured | Hypothesized Outcome for this compound Linker |

| Western Blot (Dose-Response) | DC50, Dmax | Lower DC50 and higher Dmax, indicating greater potency and efficacy. |

| Western Blot (Time-Course) | Degradation Rate | Faster rate of protein degradation. |

The following diagram outlines the experimental workflow for evaluating the linker's contribution.

Caption: Experimental workflow for validating the linker's role in PROTAC efficacy.

Conclusion

This compound represents a valuable building block in the expanding toolbox for targeted protein degradation. While its mechanism of action is indirect, its incorporation into PROTAC linkers can significantly influence the overall performance of the degrader molecule. The structural features of the cyclobutane ring, coupled with the hydroxyl functionality, can contribute to enhanced ternary complex stability and improved physicochemical properties, ultimately leading to more potent and effective protein degradation. The experimental framework outlined in this guide provides a systematic approach to validating these hypotheses and furthering our understanding of the structure-activity relationships in PROTAC design.

References

- Frere, G., & Gunning, P. T. (2022). Emerging mechanisms of targeted protein degradation by molecular glues. Methods in Cell Biology, 169, 1–26. [Link]

- Crown Bioscience. (2025). Targeted Protein Degradation with PROTACs and Molecular Glues. Crown Bioscience Blog. [Link]

- Zhang, X., et al. (2021). Molecular Glues for Targeted Protein Degradation: From Serendipity to Rational Discovery. Journal of Medicinal Chemistry, 64(18), 13279–13301. [Link]

- Hines, J., et al. (2013). Targeted Protein Degradation by Small Molecules. ACS Chemical Biology, 8(7), 1329–1337. [Link]

- Sygnature Discovery. (n.d.). Molecular Glues in Targeted Protein Degradation.

- Zhang, L. (2022). Small-molecule degron mimetics for targeted protein degradation. Essays in Biochemistry, 66(5), 589–598. [Link]

- Wikipedia. (2023). Molecular glue. Wikipedia. [Link]

- Kastl, J. M., et al. (2021). Small-Molecule Degraders beyond PROTACs-Challenges and Opportunities. SLAS Discovery, 26(4), 524–533. [Link]

- Ciulli, A., & Trainor, N. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. ACS Medicinal Chemistry Letters, 12(6), 886–888. [Link]

- Edmondson, S. D., & Ciulli, A. (2021). A beginner's guide to PROTACs and targeted protein degradation. The Biochemist, 43(4), 4–9. [Link]

- Biopharma PEG. (2021). PROTACs VS. Traditional Small Molecule Inhibitors. Biopharma PEG. [Link]

- Lee, S., et al. (2023). Targeted Protein Degradation: Principles and Applications of the Proteasome. International Journal of Molecular Sciences, 24(14), 11529. [Link]

- National Center for Biotechnology Information. (2023). Targeted Protein Degradation (TPD) for Immunotherapy: Understanding Proteolysis Targeting Chimera-Driven Ubiquitin-Proteasome Interactions.

- Ciulli, A., & Trainor, N. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. ACS Central Science, 7(6), 926–941. [Link]

- Steinebach, C., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 8, 594227. [Link]

- National Center for Biotechnology Information. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(7), 1221–1241. [Link]

- van der Velden, J. L. J., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(16), 2478–2490. [Link]

- van der Velden, J. L. J., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(16), 2478–2490. [Link]

Sources

- 1. blog.crownbio.com [blog.crownbio.com]

- 2. Molecular glue - Wikipedia [en.wikipedia.org]

- 3. Targeted Protein Degradation: Principles and Applications of the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. Emerging mechanisms of targeted protein degradation by molecular glues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. sygnaturediscovery.com [sygnaturediscovery.com]

- 8. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. lifechemicals.com [lifechemicals.com]

- 12. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. d-nb.info [d-nb.info]

An In-depth Technical Guide to the Discovery and First Synthesis of Ethyl 2-(3-hydroxycyclobutyl)acetate

Introduction: The Emergence of a Key Architectural Element in Targeted Protein Degradation

In the landscape of modern drug discovery, the advent of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention. These heterobifunctional molecules are engineered to hijack the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[] The elegant design of a PROTAC consists of a ligand for a target protein and another for an E3 ubiquitin ligase, tethered by a chemical linker.[][2] It is within this critical linker region that small, conformationally constrained scaffolds have become indispensable for optimizing the potency, selectivity, and pharmacokinetic properties of the degrader molecule.[3]

Ethyl 2-(3-hydroxycyclobutyl)acetate (CAS No. 1408075-22-8), a seemingly unassuming bifunctional molecule, has emerged as a pivotal building block in the synthesis of these sophisticated PROTAC linkers.[2] Its "discovery" is not chronicled as the isolation of a natural product, but rather as a testament to the ingenuity of medicinal chemists in crafting bespoke molecular architectures to address the complex challenge of targeted protein degradation. The cyclobutane ring provides a degree of rigidity that can be advantageous in pre-organizing the PROTAC molecule for efficient ternary complex formation (the crucial assembly of the target protein, PROTAC, and E3 ligase), while the hydroxyl and ethyl acetate moieties offer versatile handles for synthetic elaboration.[][4]

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, grounded in established chemical principles and supported by authoritative references. We will delve into the causal logic behind the chosen synthetic strategies, present detailed experimental protocols, and offer insights into the practical considerations for researchers in the field of drug development.

Physicochemical Properties

A summary of the key physicochemical properties of the target molecule and its immediate precursor is presented below.

| Property | This compound | Ethyl 2-(3-oxocyclobutyl)acetate |

| CAS Number | 1408075-22-8 | 145822-90-8 |

| Molecular Formula | C₈H₁₄O₃ | C₈H₁₂O₃ |

| Molecular Weight | 158.20 g/mol | 156.18 g/mol |

| Appearance | Colorless oil (Predicted) | Colorless oil (Predicted) |

| Boiling Point | Not reported | Not reported |

| Solubility | Soluble in common organic solvents | Soluble in common organic solvents |

Synthetic Strategy: A Two-Stage Approach

The synthesis of this compound is most logically approached via a two-stage process. The first stage involves the construction of the core cyclobutane ring bearing the keto-ester functionality, yielding Ethyl 2-(3-oxocyclobutyl)acetate. The second stage is a selective reduction of the ketone to the corresponding secondary alcohol.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Key Precursor, Ethyl 2-(3-oxocyclobutyl)acetate

The construction of the cyclobutane ring is the most challenging aspect of this synthesis. While there is no single, universally adopted method for the direct synthesis of Ethyl 2-(3-oxocyclobutyl)acetate, a robust and well-documented approach involves the initial synthesis of 3-Oxocyclobutanecarboxylic acid, which can then be converted to the desired keto-ester.

Synthesis of 3-Oxocyclobutanecarboxylic Acid

The synthesis of 3-Oxocyclobutanecarboxylic acid has been reported through various multi-step sequences. One common strategy involves the construction of a substituted cyclobutane ring followed by hydrolysis and oxidation. Chinese patents CN103232340A and CN105037130A describe methods starting from readily available materials.[5][6] A representative method is outlined below, which involves the formation of a cyclobutane intermediate followed by acidic hydrolysis.[7]

Reaction Scheme:

Caption: Synthesis of 3-Oxocyclobutanecarboxylic acid intermediate.

Experimental Protocol (Adapted from CN105037130A): [6]

-

Step 1: Cyclobutane Ring Formation. To a flask containing N,N-dimethylformamide (DMF) and potassium tert-butoxide, diisopropyl malonate dissolved in DMF is added dropwise under cooling. After the addition is complete, the reaction is warmed, and 2,2-dimethoxy-1,3-dibromopropane is added. The mixture is heated for an extended period (e.g., 4 days at 140°C). After cooling and aqueous workup with extraction (e.g., with n-heptane), the solvent is removed under reduced pressure to yield the crude product A (3,3-dimethoxycyclobutane-1,1-dicarboxylic acid diisopropyl ester).[6]

-

Step 2: Hydrolysis and Decarboxylation. The crude product A is mixed with water and concentrated hydrochloric acid. The mixture is heated to reflux for an extended period (e.g., 120 hours).[6] This harsh condition facilitates the hydrolysis of both the esters and the ketal, followed by decarboxylation to yield the desired 3-Oxocyclobutanecarboxylic acid. The product is then isolated by extraction with an organic solvent (e.g., dichloromethane) and purified by recrystallization.[6]

Conversion to Ethyl 2-(3-oxocyclobutyl)acetate

With 3-Oxocyclobutanecarboxylic acid in hand, the next step involves its conversion to the target keto-ester. This is a two-step process: esterification of the carboxylic acid, followed by the introduction of the acetate moiety.

Reaction Scheme:

Sources

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 6. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 7. 3-Oxocyclobutanecarboxylic acid | 23761-23-1 [chemicalbook.com]

Solubility Profile of Ethyl 2-(3-hydroxycyclobutyl)acetate in Common Laboratory Solvents

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of Ethyl 2-(3-hydroxycyclobutyl)acetate, a key intermediate in medicinal chemistry and materials science. Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products. This document outlines the theoretical principles governing its solubility based on its molecular structure, presents detailed, field-proven protocols for its empirical determination using both thermodynamic and kinetic methods, and offers a predicted solubility profile in a range of common laboratory solvents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage a deep understanding of solubility to accelerate their research and development workflows.

The Critical Role of Solubility in Scientific R&D

In the landscape of pharmaceutical development and chemical synthesis, solubility is a foundational physicochemical property that dictates the trajectory of a compound from discovery to application.[1][2] A compound's ability to dissolve in a given solvent system influences everything from its reaction kinetics to its bioavailability in a physiological environment.[3][4] Poor solubility can lead to significant challenges, including underestimated toxicity, inconsistent results in bioassays, and difficulties in formulation, ultimately hindering clinical success.[5][6]

This compound (CAS No. 1408075-22-8) is a molecule of growing interest, featuring a unique combination of functional groups that contribute to its distinct chemical personality.

-

Molecular Structure: C₈H₁₄O₃

-

Molecular Weight: 158.20 g/mol [7]

Its structure contains:

-

A hydroxyl (-OH) group : A polar, protic moiety capable of both donating and accepting hydrogen bonds.

-

An ester (-COO-) group : A polar, aprotic group that can act as a hydrogen bond acceptor.

-

An ethyl chain and a cyclobutyl ring : Nonpolar hydrocarbon components that contribute to its lipophilicity.

This structural duality suggests a nuanced solubility profile, making a systematic investigation essential for its effective application. This guide provides the theoretical framework and practical methodologies to fully characterize this profile.

Theoretical Principles: Predicting Solubility

The age-old chemical aphorism, "like dissolves like," serves as a powerful predictive tool.[8][9] A solute's solubility is maximized in a solvent that shares similar intermolecular forces. The molecular structure of this compound allows us to predict its behavior across different solvent classes.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents readily engage in hydrogen bonding. The hydroxyl group of the target molecule will interact strongly with these solvents, suggesting moderate to high solubility. However, the nonpolar hydrocarbon backbone will limit its solubility in highly polar solvents like water compared to smaller alcohols.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone, Ethyl Acetate): These solvents possess dipole moments but do not donate hydrogen bonds. They will effectively solvate the polar ester group. The hydroxyl group can still interact via dipole-dipole forces. Good solubility is anticipated in this class.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through van der Waals forces. The nonpolar cyclobutyl and ethyl fragments will favor interaction with these solvents, but the highly polar hydroxyl and ester groups will resist dissolution, predicting poor solubility.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination is the gold standard. Two primary methods are employed, each answering a different, vital question about a compound's solubility.

Gold Standard: Thermodynamic Solubility via the Shake-Flask Method

This method determines the equilibrium solubility, representing the maximum amount of a solute that can dissolve in a solvent at a specific temperature. It is considered the most reliable method for obtaining true thermodynamic solubility data.[10]

The core principle is to create a saturated solution in a state of equilibrium. By introducing an excess of the solid compound, we ensure that the solvent is fully saturated.[10] The extended agitation period (typically 24 hours or more) is critical to allow the system to overcome any kinetic barriers and reach a true thermodynamic minimum.[11] Subsequent centrifugation or filtration is essential to separate the undissolved solid from the saturated supernatant before quantification, which is typically performed using a concentration-sensitive analytical technique like HPLC-UV or LC-MS.[12]

-

Preparation: Add an excess amount of crystalline this compound to a known volume of the selected solvent (e.g., 2-5 mL) in a glass vial. The excess should be visually apparent.

-

Equilibration: Seal the vials and place them in a shaker or agitator set to a constant temperature (e.g., 25 °C). Agitate for 24-48 hours.[13]

-

Phase Separation: After equilibration, allow the vials to stand at the same constant temperature to let larger particles settle. Centrifuge the vials at high speed (e.g., 15,000 rpm for 15 minutes) to pellet all undissolved solids.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant.

-

Dilution: Dilute the aliquot with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical instrument's calibration curve.

-

Quantification: Analyze the concentration of the diluted sample using a validated HPLC-UV or LC-MS method against a known set of calibration standards.

-

Calculation: Calculate the original solubility in mg/mL or M, accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Caption: Workflow for Thermodynamic Solubility Determination.

High-Throughput Screening: Kinetic Solubility via Laser Nephelometry

In early-stage drug discovery, speed and material conservation are critical. Kinetic solubility screening by laser nephelometry is a high-throughput method that measures the concentration at which a compound precipitates when added from a DMSO stock solution into an aqueous buffer.[14][15] It measures light scattering caused by insoluble particles (precipitate).[16]

This technique mimics the conditions of many high-throughput screening (HTS) bioassays, where compounds are introduced from a DMSO stock.[5] The formation of a precipitate indicates that the compound's kinetic solubility limit has been exceeded. Laser nephelometry provides a rapid assessment by detecting the scattered light from these newly formed particles.[17] While not a measure of true equilibrium, it is an invaluable tool for flagging compounds that may pose challenges in aqueous-based assays.[18]

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).

-

Serial Dilution: In a 96- or 384-well plate, perform serial dilutions of the stock solution in DMSO.

-

Addition to Buffer: Using an automated liquid handler, transfer a small volume of each DMSO dilution into a corresponding well of a clear-bottom microplate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low and consistent (e.g., 1-5%).

-

Incubation: Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Measurement: Place the microplate into a laser nephelometer. The instrument directs a laser through each well and measures the intensity of scattered light at a 90° angle.

-

Data Analysis: The light scattering signal is plotted against the compound concentration. The point at which the signal sharply increases above the baseline indicates the kinetic solubility limit.

Caption: High-Throughput Kinetic Solubility Workflow.

Predicted Solubility Profile of this compound

The following table summarizes the predicted solubility of this compound based on the theoretical principles outlined in Section 2.0. These values should be confirmed experimentally using the protocols described in Section 3.0.

| Solvent | Solvent Class | Predicted Qualitative Solubility | Predicted Quantitative Range (mg/mL at 25°C) |

| Water | Polar Protic | Sparingly Soluble | 10 - 50 |

| Methanol | Polar Protic | Very Soluble | > 500 |

| Ethanol | Polar Protic | Very Soluble | > 500 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | > 500 |

| Acetonitrile (ACN) | Polar Aprotic | Soluble | 100 - 300 |

| Ethyl Acetate (EtOAc) | Polar Aprotic | Very Soluble | > 500 |

| Acetone | Polar Aprotic | Very Soluble | > 500 |

| Dichloromethane (DCM) | Nonpolar | Soluble | 100 - 300 |

| Toluene | Nonpolar | Sparingly Soluble | 10 - 50 |

| Hexane | Nonpolar | Insoluble | < 1 |

Application of Solubility Data

The practical application of this solubility data is extensive:

-

Reaction Chemistry: For synthesis, a solvent in the "Very Soluble" category like Ethanol or Ethyl Acetate would be an excellent first choice to ensure a homogeneous reaction mixture.

-

Purification: The significant difference in solubility between a polar protic solvent like Ethanol (very soluble) and a nonpolar solvent like Hexane (insoluble) suggests that crystallization is a viable purification strategy. A solvent/anti-solvent system (e.g., dissolving in minimal hot ethanol and adding cold hexane) would likely yield high-purity crystals.

-

Chromatography: The compound's moderate polarity indicates it is well-suited for normal-phase silica gel chromatography using solvent systems like Hexane/Ethyl Acetate.

-

Formulation Development: For biological applications, the limited aqueous solubility ("Sparingly Soluble") is a critical finding.[1] This indicates that formulation strategies such as co-solvents, cyclodextrins, or lipid-based carriers may be necessary to achieve the desired concentration for in vivo studies.[6]

Conclusion

This compound possesses a versatile yet complex solubility profile due to its combination of polar and nonpolar functional groups. Its predicted high solubility in common polar organic solvents like alcohols, DMSO, and ethyl acetate makes it amenable to a wide range of synthetic and purification processes. However, its predicted limited aqueous solubility is a critical parameter that must be addressed during the development of pharmaceutical formulations. The robust, validated protocols for both thermodynamic and kinetic solubility determination provided herein equip researchers with the necessary tools to empirically map this profile, enabling informed, data-driven decisions that are crucial for advancing scientific discovery and development.

References

- Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Jiménez, C., et al. (2024). High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. SLAS Discovery, 29(3).

- BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Bienta. (n.d.). Laser Nephelometry.

- Whyte, B. (2023, April 6). Drug solubility: why testing early matters in HTS. BMG LABTECH.

- U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.

- Marques, M. R. C. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- P, S. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences.

- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2).

- ALWSCI. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.

- Khan Academy. (n.d.). Solubility of organic compounds.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

Sources

- 1. azolifesciences.com [azolifesciences.com]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. bmglabtech.com [bmglabtech.com]

- 4. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. 1408075-22-8|this compound|BLD Pharm [bldpharm.com]

- 8. chem.ws [chem.ws]

- 9. Khan Academy [khanacademy.org]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. enamine.net [enamine.net]

- 13. bioassaysys.com [bioassaysys.com]

- 14. rheolution.com [rheolution.com]

- 15. Laser Nephelometry | Bienta [bienta.net]

- 16. bmglabtech.com [bmglabtech.com]